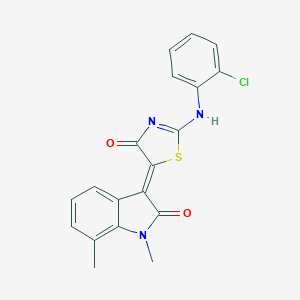![molecular formula C21H18I2N4O3S B308412 1-[6-(3,5-diiodo-2-methoxyphenyl)-3-(ethylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone](/img/structure/B308412.png)
1-[6-(3,5-diiodo-2-methoxyphenyl)-3-(ethylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[6-(3,5-diiodo-2-methoxyphenyl)-3-(ethylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone is a novel compound that has gained attention in the scientific community due to its potential applications in various fields.
作用機序
The mechanism of action of 1-[6-(3,5-diiodo-2-methoxyphenyl)-3-(ethylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone is not fully understood. However, studies have suggested that it inhibits the activity of various enzymes and signaling pathways that are involved in cancer cell proliferation and survival. It has also been found to inhibit the activity of certain viral enzymes, which prevents viral replication.
Biochemical and Physiological Effects
This compound has been found to have several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, which is a programmed cell death mechanism. It also inhibits cell proliferation, which prevents the growth and spread of cancer cells. Additionally, this compound has been found to have antimicrobial and antiviral effects.
実験室実験の利点と制限
One advantage of using 1-[6-(3,5-diiodo-2-methoxyphenyl)-3-(ethylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone in lab experiments is its potential as a novel therapeutic agent for various diseases, including cancer, microbial infections, and viral infections. Another advantage is its ability to inhibit the activity of certain enzymes and signaling pathways, which makes it a potential target for drug development.
One limitation of using this compound in lab experiments is its complex synthesis method, which requires several steps and specialized equipment. Another limitation is the lack of understanding of its mechanism of action, which makes it difficult to optimize its therapeutic potential.
将来の方向性
There are several future directions for research on 1-[6-(3,5-diiodo-2-methoxyphenyl)-3-(ethylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone. One direction is to further investigate its mechanism of action, which will provide insights into its therapeutic potential and aid in drug development. Another direction is to explore its potential as a therapeutic agent for other diseases, such as viral infections and microbial infections. Additionally, further studies are needed to optimize its synthesis method and improve its bioavailability and pharmacokinetic properties.
合成法
The synthesis of 1-[6-(3,5-diiodo-2-methoxyphenyl)-3-(ethylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone involves several steps. The first step is the reaction of 3,5-diiodo-2-methoxybenzaldehyde with ethyl thioacetate to form 6-(3,5-diiodo-2-methoxyphenyl)-3-ethylsulfanyl-[1,2,4]triazin-5(2H)-one. The second step involves the reaction of this intermediate compound with 2-aminophenol to form 6-(3,5-diiodo-2-methoxyphenyl)-3-ethylsulfanyl-[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-one. The final step is the reaction of this compound with ethanone to form the desired product.
科学的研究の応用
1-[6-(3,5-diiodo-2-methoxyphenyl)-3-(ethylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone has potential applications in various fields of scientific research. It has been found to have anticancer, antimicrobial, and antiviral properties. Studies have shown that this compound inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been found to have antimicrobial activity against various microorganisms, including bacteria and fungi. Additionally, this compound has shown promising antiviral activity against the dengue virus.
特性
分子式 |
C21H18I2N4O3S |
|---|---|
分子量 |
660.3 g/mol |
IUPAC名 |
1-[6-(3,5-diiodo-2-methoxyphenyl)-3-ethylsulfanyl-6H-[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7-yl]ethanone |
InChI |
InChI=1S/C21H18I2N4O3S/c1-4-31-21-24-19-17(25-26-21)13-7-5-6-8-16(13)27(11(2)28)20(30-19)14-9-12(22)10-15(23)18(14)29-3/h5-10,20H,4H2,1-3H3 |
InChIキー |
ABMFOTSQUWULCV-UHFFFAOYSA-N |
SMILES |
CCSC1=NC2=C(C3=CC=CC=C3N(C(O2)C4=CC(=CC(=C4OC)I)I)C(=O)C)N=N1 |
正規SMILES |
CCSC1=NC2=C(C3=CC=CC=C3N(C(O2)C4=C(C(=CC(=C4)I)I)OC)C(=O)C)N=N1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-bromo-3'-[(2-fluorophenyl)methylsulfanyl]spiro[1H-indole-3,6'-7H-[1,2,4]triazino[5,6-d][3,1]benzoxazepine]-2-one](/img/structure/B308329.png)
![2-Ethoxy-1-naphthaldehyde [5-(2-methoxyphenyl)-1,2,4-triazin-3-yl]hydrazone](/img/structure/B308330.png)
![1-{6-[5-(3-bromophenyl)furan-2-yl]-3-(propylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl}ethanone](/img/structure/B308331.png)
![2-Thioxo-5-(3,4,5-trimethoxybenzylidene)-3-[(3,4,5-trimethoxybenzylidene)amino]-1,3-thiazolidin-4-one](/img/structure/B308333.png)
![1-[6-(6-bromo-1,3-benzodioxol-5-yl)-3-(propylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone](/img/structure/B308335.png)
![1-[6-(1,3-benzodioxol-5-yl)-3-(propylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone](/img/structure/B308337.png)

![1-[6-(6-nitro-1,3-benzodioxol-5-yl)-3-(propylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone](/img/structure/B308343.png)
![2-Chlorobenzyl 6-ethyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-3-yl sulfide](/img/structure/B308344.png)
![6-[2-(Benzyloxy)-5-chlorophenyl]-10-bromo-3-(ethylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B308346.png)

![1-benzyl-3-{3-(4-methylphenyl)-2-[(4-methylphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}-1,3-dihydro-2H-indol-2-one](/img/structure/B308349.png)
![5-[4-(Benzyloxy)-3-iodo-5-methoxybenzylidene]-3-(3,5-dimethylphenyl)-2-[(3,5-dimethylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B308350.png)
![5-(5-Chloro-2-methoxybenzylidene)-3-(4-methylphenyl)-2-[(4-methylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B308352.png)